molecular formula C7H11ClN2 B1294984 3-Methylphenylhydrazine hydrochloride CAS No. 637-04-7

3-Methylphenylhydrazine hydrochloride

Cat. No. B1294984
CAS RN: 637-04-7
M. Wt: 158.63 g/mol
InChI Key: SHTBTGXNVWYODU-UHFFFAOYSA-N
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Description

3-Methylphenylhydrazine hydrochloride, also known as m-Tolylhydrazine hydrochloride, is an organic compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H . This indicates the structural arrangement of atoms in the molecule but does not provide a visual representation.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 184-194 °C . It is slightly soluble in DMSO, methanol, and water . The compound should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Tumorigenic Effects

3-Methylphenylhydrazine hydrochloride has been studied for its tumorigenic effects. For instance, 4-Methylphenylhydrazine hydrochloride was investigated for its potential to induce lung and blood vessel tumors in Swiss mice through both subcutaneous injections and intragastric instillations (Tóth, Tompa, & Patil, 1977). Another study focused on the tumorigenic potential of 4-substituted phenylhydrazines, including 4-Methylphenylhydrazine hydrochloride, when administered subcutaneously to Swiss mice (Tóth & Nagel, 1981).

Antimicrobial Applications

The compound has been used in synthesizing pyrazoline derivatives bearing an indole moiety, which exhibited antimicrobial properties. For instance, 1‐(p‐Methylphenyl)‐3,5‐diaryl‐2‐pyrazoline derivatives showed promising antimicrobial activity, including against Klebsiella pneumoniae and Candida glabrata (Özdemir et al., 2013).

Metabolic Activation Studies

Studies have also focused on the metabolism of arylhydrazines like 4-methylphenylhydrazine hydrochloride by enzymes such as cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase, primarily in the context of mouse lungs (Lawson, 1987).

Synthesis of Analogs and Derivatives

Research includes the synthesis of various derivatives and analogs of this compound. For example, 3-Methyl-2-phenyl-1-substituted-indole derivatives, considered as indomethacin analogs, were prepared and evaluated for their anti-inflammatory and analgesic activities (Abdellatif, Lamie, & Omar, 2016).

Chemical Synthesis Process Research

The compound has been used in process research, like the synthesis of 1-(3,4-Dichloropheny)-3-Methyl-Pyrazolone-5-one, showcasing its role in the development of new chemical processes (Yu et al., 2012).

Safety and Hazards

3-Methylphenylhydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

3-Methylphenylhydrazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a reducing agent, where it donates electrons to other molecules. This property makes it useful in the synthesis of 3H-1,2,4-triazol-3-ones via NiCl2-promoted cascade annulation of hydrazonoyl chlorides and sodium cyanate . Additionally, this compound can form hydrazones with carbonyl compounds, which are important intermediates in organic synthesis.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . This compound can also interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, it may inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, resulting in decreased energy production . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as prolonged oxidative stress and metabolic disruption.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. For example, high doses of this compound may cause significant oxidative stress, leading to cell damage and apoptosis . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a measurable response in the animal model. Toxic or adverse effects at high doses may include liver and kidney damage, as well as disruptions in metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its role as a reducing agent and its interactions with carbonyl compounds. It can affect metabolic flux by inhibiting key enzymes in pathways such as the TCA cycle and glycolysis . Additionally, this compound may interact with cofactors such as NADH and FADH2, influencing their availability and utilization in metabolic reactions. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound may be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues may also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production and oxidative stress responses. The localization of this compound to specific subcellular regions can influence its effectiveness in biochemical reactions and its overall impact on cellular function.

properties

IUPAC Name

(3-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTBTGXNVWYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213098
Record name m-Tolylhydrazinium(1+) chloride
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Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

637-04-7
Record name Hydrazine, (3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name m-Tolylhydrazinium(1+) chloride
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Record name 637-04-7
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Record name m-Tolylhydrazinium(1+) chloride
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Record name m-tolylhydrazinium(1+) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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